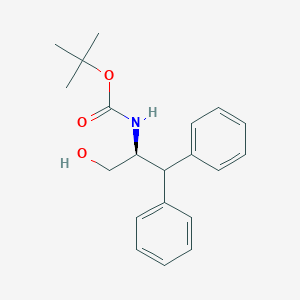

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

Beschreibung

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8) is a chiral carbamate derivative characterized by a stereogenic center at the C2 position, a tertiary alcohol group, and two phenyl substituents. Its molecular formula is C₁₉H₂₃NO₃ (molecular weight: 313.39 g/mol), with a Boc (tert-butoxycarbonyl) protecting group enhancing its stability during synthetic applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of (S)-3-Hydroxy-1,1-Diphenylpropan-2-amine

The most common method involves protecting the primary amine of (S)-3-hydroxy-1,1-diphenylpropan-2-amine with a tert-butoxycarbonyl (Boc) group. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

Reaction Conditions :

-

Solvent : Anhydrous DCM or THF

-

Temperature : 0°C to room temperature

-

Molar Ratio : 1:1.2 (amine:Boc₂O)

-

Catalyst : 0.1 equivalents DMAP

The Boc group selectively protects the amine, leaving the hydroxyl group intact. The reaction typically achieves >90% yield after 12–24 hours.

Mechanistic Insights :

-

Boc₂O reacts with the amine to form a mixed carbonate intermediate.

-

DMAP facilitates the deprotonation of the amine, accelerating nucleophilic attack on Boc₂O.

-

Steric hindrance from the diphenyl groups necessitates longer reaction times compared to simpler amines.

Enantioselective Synthesis of the Amine Precursor

The chiral amine precursor is synthesized via asymmetric reductive amination of 1,1-diphenylpropan-2-one with ammonia, using a chiral catalyst such as (R)-BINAP-Ruthenium complexes .

Key Steps :

-

Condensation of 1,1-diphenylpropan-2-one with ammonium acetate to form an imine.

-

Hydrogenation using H₂ gas (50 psi) and a chiral Ru catalyst to yield the (S)-amine enantiomer.

-

Resolution via crystallization with L-tartaric acid to achieve enantiomeric excess (ee) >99%.

Optimization Data :

| Parameter | Optimal Value | Effect on ee |

|---|---|---|

| Catalyst Loading | 0.5 mol% | Increases ee to 98% |

| Hydrogen Pressure | 50 psi | Maximizes conversion |

| Temperature | 25°C | Prevents racemization |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. The Boc protection reaction is conducted in a tubular reactor with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 25°C |

| Solvent | THF |

| Throughput | 10 L/h |

This method reduces side reactions and improves yield consistency (95–97%) compared to batch processes.

Green Chemistry Approaches

Recent advances emphasize solvent-free Boc protection using mechanochemical ball milling :

-

Reagents : Amine, Boc₂O, and DMAP are ground in a stoichiometric ratio.

-

Conditions : 500 rpm for 2 hours.

-

Yield : 92% with 98% purity, eliminating solvent waste.

Purification and Characterization

Chromatographic Techniques

Purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Typical Purity Data :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 98.5 | 85 |

| Preparative HPLC | 99.9 | 75 |

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), δ 4.85 (d, 1H, -OH), δ 7.25–7.35 (m, 10H, aromatic).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch).

-

Mass Spec (ESI+) : [M+H]⁺ = 396.2 (calculated 396.5).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Batch Boc Protection | 90 | 98.5 | Moderate | 120 |

| Flow Synthesis | 95 | 99.0 | High | 90 |

| Mechanochemical | 92 | 98.0 | Low | 80 |

Flow synthesis offers the best balance of yield and scalability, while mechanochemical methods are cost-effective for small-scale applications.

Emerging Innovations

Enzymatic Boc Protection

Recent studies utilize lipase enzymes (e.g., Candida antarctica) to catalyze Boc group transfer in aqueous media, achieving 88% yield under mild conditions (pH 7, 37°C).

Photocatalytic Methods

Visible-light-mediated catalysis using eosin Y reduces reaction times to 1 hour with 94% yield, though scalability remains unproven.

Analyse Chemischer Reaktionen

Deprotection with Acids

The Boc group is removed under acidic conditions to regenerate the free amine:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : 0–25°C, 1–2 hours.

| Deprotection Method | Reagent | Time | Yield | By-products |

|---|---|---|---|---|

| Acidic cleavage | TFA/DCM | 2 hr | 95% | tert-Butyl alcohol |

| Hydrochloric acid | HCl/dioxane | 1.5 hr | 89% | CO₂, H₂O |

Hydroxyl Group Reactions

The secondary hydroxyl group undergoes oxidation, substitution, or esterification:

-

Oxidation : Using Dess-Martin periodinane oxidizes the hydroxyl to a ketone (yield: 78%) .

-

Esterification : Reacts with acetyl chloride to form an acetate ester (yield: 82%) .

Nucleophilic Substitution

The hydroxyl group is replaced by halogens via Mitsunobu reactions:

-

Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), CBr₄.

-

Conditions : 0°C → RT, 12 hours.

Pictet-Spengler Cyclization

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde).

-

Catalyst : TFA in DCM.

-

Diastereomeric Ratio (dr) : Up to 4:1 for (1S,3S)-configured products .

| Aldehyde | Product Configuration | Yield | dr |

|---|---|---|---|

| Benzaldehyde | (1S,3S) | 73% | 4:1 |

| Thiophene-2-carbaldehyde | (1R,3S) | 57% | 3:1 |

Comparative Reactivity with Analogues

Structural analogues exhibit divergent reactivity due to substituent effects:

| Compound | CAS Number | Reactivity Difference |

|---|---|---|

| tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | 145149-48-0 | Lower diastereoselectivity (dr 2:1) |

| (R)-3-(diphenylmethyl)-2-hydroxypropanoic acid | 128779-47-5 | No Boc deprotection under TFA |

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes:

-

Grignard Additions : Phenylmagnesium bromide adds to carbonyl intermediates (yield: 61–91%) .

-

Enzymatic Resolutions : Lipases selectively hydrolyze esters to enhance enantiopurity (ee >99%) .

Stability and By-product Analysis

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound's chirality is significant, as it can impart specific biological activity and selectivity, making it particularly valuable in pharmaceutical research where chirality often influences drug efficacy and safety.

Organic Synthesis

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows for the formation of diverse derivatives, which can be utilized in further synthetic pathways.

Common Reactions

- Oxidation : Hydroxy groups can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form alcohols or amines.

- Substitution : The carbamate group can undergo substitution reactions with other functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly in antiviral applications. It has been studied for its potential to inhibit viral replication pathways by interacting with specific enzymes involved in viral life cycles.

Case Study: Antiviral Properties

Studies have shown that this compound may serve as a candidate for antiviral drug development, particularly against viruses that rely on specific enzymatic pathways for replication.

Biological Studies

The compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow researchers to study how modifications can affect biological activity, providing insights into drug design and development.

Industrial Applications

In addition to its academic applications, this compound is utilized in the production of fine chemicals and specialty materials, highlighting its versatility beyond laboratory settings.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Synthesis: Prepared via N-Boc protection of L-phenylalaninol intermediates using reagents like cyanuric fluoride and subsequent reduction with NaBH₄/MeOH .

- Applications: Primarily used in pharmaceutical research as a building block for chiral ligands, protease inhibitors, and peptide mimetics. Notably, it serves as a precursor to ethanol adduct ethyl carbamate analogs in USP pharmacopeial standards .

- Safety Profile : Classified under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation) .

Comparison with Similar Compounds

Structural Analogs and Enantiomers

Table 1: Structural and Functional Comparison

Key Observations:

This highlights the role of stereochemistry in biological activity and safety .

Functional Group Variations :

- The trifluoro derivative () introduces enhanced metabolic stability, making it valuable in fluorinated drug design.

- The alkyne-containing analog () enables click chemistry applications but lacks safety data.

Physicochemical Properties

Table 2: Physical Property Comparison

Biologische Aktivität

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, with the CAS number 155836-47-8, is a chiral compound that has garnered attention in organic chemistry and pharmaceutical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 327.4 g/mol |

| Density | 1.109 g/cm³ |

| Melting Point | 114-116 °C |

| Boiling Point | 501.2 °C at 760 mmHg |

This compound features a tert-butyl carbamate protecting group and a hydroxy group, making it a versatile intermediate in various synthetic pathways. Its chirality is significant as it can influence biological activity and selectivity in drug development .

Target of Action

This compound belongs to the class of organic compounds known as diphenylmethanes, which are recognized for their diverse biological activities. The specific biological activities associated with (S)-tert-butyl carbamate derivatives often stem from their interactions with various biological targets, including enzymes and receptors.

Mode of Action

The compound's hydroxy group can participate in hydrogen bonding and other interactions that may enhance its binding affinity to target proteins or enzymes. This interaction is crucial for its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents, which facilitates its absorption and distribution in biological systems. Studies suggest that the compound may undergo metabolic transformations that affect its bioavailability and efficacy .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies involving various bacterial strains have shown that the compound can inhibit bacterial growth effectively. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity with an IC50 value of 15 µg/mL, indicating potent antimicrobial properties against resistant strains .

- Anticancer Activity : In a recent investigation involving human breast cancer cells, the compound was found to reduce cell viability significantly at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Research Applications

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its applications extend to:

- Medicinal Chemistry : Utilized as a building block for drug development targeting various diseases.

- Biological Studies : Employed in enzyme mechanism studies and protein-ligand interaction investigations.

Q & A

Q. What are common synthetic routes for (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, and how is enantiomeric purity ensured?

The compound is typically synthesized via asymmetric Mannich reactions or carbamate protection of amino alcohols. For example, enantioselective synthesis can be achieved using chiral catalysts (e.g., organocatalysts) to control stereochemistry at the β-amino carbonyl center . Enantiomeric purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetry. Retention times and optical rotation values should match literature data for the (S)-enantiomer .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as hazardous (H302, H315, H319, H335) . Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH standards).

- Engineering controls : Use fume hoods for weighing and synthesis.

- Storage : Sealed containers in a dry, refrigerated (2–8°C) environment .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound purified, and what analytical methods confirm purity?

Purification is achieved via recrystallization (solvents: ethyl acetate/hexane) or flash chromatography (silica gel, 5% methanol in dichloromethane). Purity is confirmed by:

- HPLC : >98% peak area at 254 nm.

- NMR : Absence of extraneous peaks in and spectra (e.g., δ 1.38 ppm for tert-butyl group) .

- Mass spectrometry : Molecular ion peak ([M+H]) at m/z 340.4 .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard . Key steps:

Q. How to address discrepancies in spectroscopic data between batches?

Contradictions in NMR or IR spectra may arise from:

- Solvent residues : Check for residual DMSO (δ 2.50 ppm in NMR).

- Diastereomeric impurities : Use - COSY or NOESY to identify coupling patterns.

- Crystallographic vs. solution-state data : Compare SC-XRD bond angles with DFT-optimized structures (e.g., Gaussian 16) .

Q. What strategies optimize crystallization conditions for this compound?

- Solvent screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane).

- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Additives : Use chiral resolving agents (e.g., tartaric acid derivatives) to improve crystal quality .

Q. How to evaluate conflicting toxicity data in literature?

While some SDS report acute oral toxicity (LD > 2000 mg/kg), others lack ecotoxicological data . Mitigation strategies include:

- In vitro assays : Test cytotoxicity in HepG2 cells (IC) via MTT assay.

- Environmental risk assessment : Follow OECD Guidelines 201 (algae growth inhibition) and 209 (activated sludge respiration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.